molecular formula C5H11N7 B14719754 N~2~-Ethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine CAS No. 10409-75-3

N~2~-Ethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine

Cat. No.: B14719754
CAS No.: 10409-75-3
M. Wt: 169.19 g/mol
InChI Key: PESCTBYDMZJBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-Ethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C7H15N7. It is a derivative of triazine, a heterocyclic compound that contains three nitrogen atoms in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-Ethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-amino-substituted 6-hydrazinyl-1,3,5-triazin-2(1H)-ones with triethyl orthoacetate. This cascade reaction proceeds through the formation of intermediate compounds, which undergo rearrangement and alkylation to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: N2-Ethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N~2~-Ethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-Ethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit adenosine A2a receptors, which play a role in various physiological processes. The compound’s structure allows it to interact with these receptors, leading to potential therapeutic effects .

Properties

CAS No.

10409-75-3

Molecular Formula

C5H11N7

Molecular Weight

169.19 g/mol

IUPAC Name

2-N-ethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C5H11N7/c1-2-8-4-9-3(6)10-5(11-4)12-7/h2,7H2,1H3,(H4,6,8,9,10,11,12)

InChI Key

PESCTBYDMZJBDV-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)N)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.